

2,5-Bis(chloromethyl)-p-xylene CAS number 6298-72-2 properties

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Compound of Interest

Compound Name: 2,5-Bis(chloromethyl)-p-xylene

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An In-Depth Technical Guide to **2,5-Bis(chloromethyl)-p-xylene** (CAS No. 6298-72-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,5-Bis(chloromethyl)-p-xylene**, a highly reactive bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its molecular characteristics, synthesis, reactivity, and key applications, grounding all information in established scientific principles and methodologies.

Molecular Identity and Physicochemical Profile

2,5-Bis(chloromethyl)-p-xylene, also known as 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from p-xylene.[1][2] Its unique structure, featuring two reactive chloromethyl groups on a para-xylene framework, makes it a valuable intermediate in various synthetic applications.[1]

Chemical Identifiers

For unambiguous identification, the following table summarizes the key identifiers for this compound.

Identifier	Value
CAS Number	6298-72-2[3][4][5]
IUPAC Name	1,4-bis(chloromethyl)-2,5-dimethylbenzene[6][7]
Molecular Formula	C ₁₀ H ₁₂ Cl ₂ [3][4]
Molecular Weight	203.11 g/mol [4][6][8]
SMILES	CC1=CC(=C(C=C1CCl)C)CCl[6]
InChI Key	UYRPOMMBPQHVMN-UHFFFAOYSA-N[3][6]
Synonyms	2,5-Di(Chloromethyl)-p-xylene, α^1, α^4 -Dichlorodurene[3][6]

Physicochemical Properties

The physical and chemical properties of **2,5-Bis(chloromethyl)-p-xylene** dictate its handling, storage, and reaction conditions.

Property	Value	Source
Appearance	Colorless to pale yellow liquid or solid[1][2]	Visual Inspection
Melting Point	131.5-134 °C[1][9]	Experimental
Boiling Point	291.5 °C (Predicted)[1][9]	Computational
Density	1.145 g/cm ³ [1]	Experimental
Flash Point	142.2 °C[1]	Experimental
LogP (Octanol/Water)	3.781[6]	Computational
Water Solubility	log ₁₀ WS = -4.49 (mol/L)[6]	Computational

Molecular Geometry and Bonding

The molecular structure consists of a planar benzene ring.[1] The two chloromethyl (-CH₂Cl) groups are situated at positions 1 and 4, while two methyl (-CH₃) groups are at positions 2 and

5. The carbon-chlorine bond length is approximately 1.79 Å, typical for a primary alkyl chloride, and the C-C bond connecting the chloromethyl group to the aromatic ring is about 1.51 Å.[1] The presence of these substituents introduces slight distortions from the ideal 120° bond angles of an unsubstituted benzene ring.[1]

Synthesis and Purification Protocol

The primary industrial and laboratory synthesis of **2,5-Bis(chloromethyl)-p-xylene** involves the chloromethylation of p-xylene.[1] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrochloric acid, typically in the presence of a catalyst like zinc chloride or a strong acid. The causality behind this choice is the in-situ generation of the highly electrophilic chloromethyl cation (ClCH_2^+) or a related species, which then attacks the electron-rich p-xylene ring.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **2,5-Bis(chloromethyl)-p-xylene**.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product with the expected melting point and purity.

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Charge the flask with p-xylene.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while stirring.
- **Reagent Addition:** Add formaldehyde to the dropping funnel. Add the formaldehyde dropwise to the stirred p-xylene solution over a period of 1-2 hours. The reaction is exothermic;

maintain the temperature within a controlled range to prevent unwanted side reactions.

- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up - Neutralization & Extraction:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 20% sodium hydrogen carbonate solution to neutralize excess acid, followed by water to remove any remaining salts.[1]
- Work-up - Drying:
 - Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
 - Filter to remove the drying agent. The resulting solution contains approximately 90% of the target compound.[1]
- Purification - Fractional Crystallization:
 - To the organic solution, add hexane in a controlled manner.
 - Cool the mixture to 0 °C to induce selective crystallization of the desired product.
 - Collect the crystals by vacuum filtration. A single recrystallization can yield a product with 98% purity and a melting point of 102–104 °C.[1]

Chemical Reactivity and Key Applications

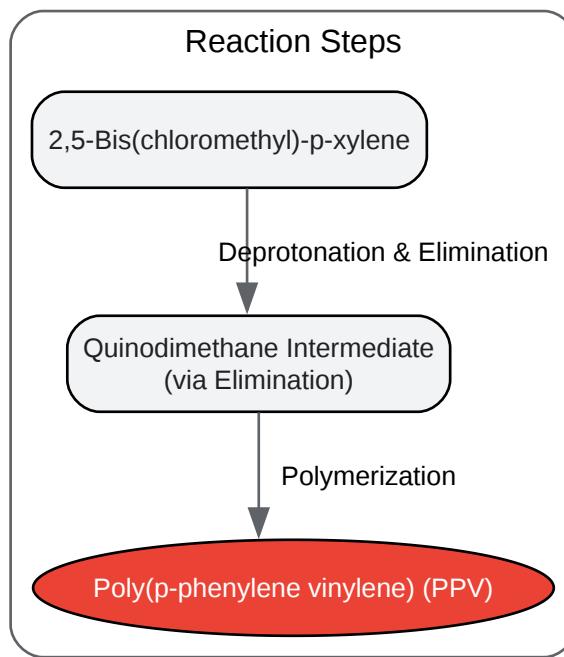
The reactivity of **2,5-Bis(chloromethyl)-p-xylene** is dominated by its two primary chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomer for polymerization.

Application in Polymer Chemistry: Synthesis of PPV

A significant application is its use as a monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics.[10] The Gilch polymerization route is a common method for this transformation.[10]

Gilch Polymerization of 2,5-Bis(chloromethyl)-p-xylene

Strong Base
(e.g., Potassium tert-butoxide)



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Caption: The Gilch polymerization pathway from monomer to conjugated polymer PPV.

This protocol is adapted for **2,5-Bis(chloromethyl)-p-xylene** from established procedures for similar monomers.[\[10\]](#)

- Inert Atmosphere: Assemble a 500 mL three-neck glass reactor fitted with a mechanical stirrer, reflux condenser, and a dropping funnel. Dry all glassware thoroughly and flush the system with an inert gas like nitrogen.[\[10\]](#)
- Monomer Solution: Dissolve the **2,5-Bis(chloromethyl)-p-xylene** monomer in a dry solvent such as 1,4-dioxane inside the reactor.
- Base Solution: In a separate flask, dissolve a strong base, like potassium tert-butoxide, in a dry solvent like tetrahydrofuran (THF).[\[10\]](#)

- Polymerization: Vigorously stir the monomer solution while slowly adding the base solution via the dropping funnel. The reaction mixture will typically develop a color and increase in viscosity as the polymer forms.
- Quenching: After several hours, quench the reaction by pouring the mixture into a non-solvent like methanol containing a small amount of acetic acid.[10]
- Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under a vacuum. The resulting PPV can have a molecular weight ranging from 20,000 to 500,000 g/mol .[10]

Application in Proteomics Research

In the field of proteomics, **2,5-Bis(chloromethyl)-p-xylene** serves as a protein cross-linking agent.[1][4] The two reactive chloromethyl groups can form covalent bonds with nucleophilic amino acid side chains (e.g., lysine, cysteine) on different protein molecules, effectively linking them together. This technique is crucial for studying protein-protein interactions and stabilizing protein structures for analysis.[1]

Spectroscopic and Analytical Data

Characterization of **2,5-Bis(chloromethyl)-p-xylene** is typically performed using standard analytical techniques.

- Mass Spectrometry (MS): Electron ionization mass spectra are available and show characteristic fragmentation patterns.[3]
- Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of aromatic C-H and alkyl C-H bonds, as well as the C-Cl bond.[11]
- Nuclear Magnetic Resonance (NMR): While specific supplier data may vary, NMR spectroscopy (¹H and ¹³C) is the definitive method for confirming the structure and purity.[7]

It should be noted that some suppliers provide this compound as a rare chemical for research purposes and may not collect extensive analytical data for every batch.[12] The buyer assumes responsibility for confirming the product's identity and purity.[12]

Safety, Handling, and Storage

2,5-Bis(chloromethyl)-p-xylene is a hazardous compound requiring strict safety protocols.

Hazard Identification

- Health Hazards: Causes skin irritation and may cause respiratory irritation.[13][14] It is classified as a probable human carcinogen by some agencies.[1]
- Physical Hazards: It is a combustible liquid.[14]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[14][15]
- PPE: Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with face protection.[14][15]
- Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
- Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[14][15]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
- Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[14\]](#)
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[\[14\]](#)

Conclusion

2,5-Bis(chloromethyl)-p-xylene is a versatile and highly reactive chemical intermediate. Its bifunctional nature makes it indispensable in the synthesis of advanced polymers like PPV for organic electronics and as a cross-linking tool in proteomics. However, its hazardous properties necessitate rigorous safety measures during handling and storage. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

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